An In-depth Technical Guide to 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one: Synthesis, Properties, and Therapeutic Potential
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic combination of well-established pharmacophores often leads to novel molecular entities with significant therapeutic potential. 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one is a prime example of such a design strategy, integrating two "privileged scaffolds": the piperidine ring and the 2-pyridone nucleus. The piperidine moiety, a ubiquitous feature in a vast number of pharmaceuticals and natural alkaloids, offers a versatile, saturated heterocyclic framework that can be readily functionalized to modulate physicochemical properties and target interactions[1][2]. Concurrently, the 2-pyridone ring system is recognized for its unique electronic and hydrogen-bonding capabilities, serving as a bioisostere for amides and phenyl groups, and is a key component in numerous approved drugs[3][4][5].
This technical guide provides a comprehensive overview of 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one, designed for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical structure and properties, provide a detailed, field-proven synthetic protocol, and explore its potential biological activities based on the extensive pharmacology of its constituent motifs.
Chemical Structure and Physicochemical Properties
The chemical structure of 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one consists of a piperidine ring linked via a methylene bridge from its 4-position to the nitrogen atom of a pyridin-2(1H)-one ring.
Molecular Structure:
Caption: Chemical structure of 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | 1-((piperidin-4-yl)methyl)pyridin-2(1H)-one |
| CAS Number | Not assigned |
| Predicted LogP | 0.9 |
| Predicted pKa (most basic) | 9.8 (piperidine nitrogen) |
| Predicted Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water. |
Note: These values are computationally predicted and should be confirmed experimentally.
Synthesis and Purification: A Protocol Rooted in Precedent
The synthesis of N-substituted 2-pyridones is a well-trodden path in organic chemistry. A significant challenge often encountered is the competing O-alkylation of the pyridone ring. The following protocol is designed to favor the desired N-alkylation by employing a strong base to generate the pyridone anion, followed by reaction with a suitable electrophile.
Experimental Protocol: N-Alkylation of 2-Pyridone
This protocol outlines a two-step process starting from commercially available 4-(chloromethyl)piperidine hydrochloride and 2-hydroxypyridine.
Step 1: Free-Basing of 4-(chloromethyl)piperidine hydrochloride
-
Dissolve 4-(chloromethyl)piperidine hydrochloride (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base of 4-(chloromethyl)piperidine. Causality: This step is crucial to generate the nucleophilic free amine required for the subsequent reaction.
Step 2: N-Alkylation of 2-Hydroxypyridine
-
To a solution of 2-hydroxypyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). Trustworthiness: The use of anhydrous solvent and an inert atmosphere is critical to prevent quenching of the strong base.
-
Allow the reaction mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of the sodium salt of 2-pyridone.
-
Dissolve the free-based 4-(chloromethyl)piperidine (from Step 1, 1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC). Expertise: Heating is necessary to drive the SN2 reaction between the pyridone anion and the alkyl chloride.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one.
Caption: Proposed synthesis workflow for 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one.
Potential Biological Activities and Therapeutic Applications
While no specific biological data has been published for 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one, the pharmacological profiles of its constituent scaffolds suggest a high probability of interesting biological activity.
The Piperidine Scaffold: The piperidine ring is a cornerstone of many central nervous system (CNS) active drugs due to its ability to adopt a chair conformation, which can mimic the binding of endogenous ligands to their receptors. Its derivatives are known to possess a wide range of activities, including but not limited to, antipsychotic, analgesic, and antihistaminic effects[1].
The 2-Pyridone Scaffold: 2-Pyridone derivatives exhibit a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities[4][5][6]. The ability of the 2-pyridone motif to act as both a hydrogen bond donor and acceptor makes it a versatile pharmacophore for interacting with various biological targets, particularly enzymes like kinases.
Given the combination of these two privileged structures, 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one could be a promising candidate for screening in several therapeutic areas:
-
Oncology: Many kinase inhibitors incorporate the 2-pyridone scaffold. The piperidine moiety could be tailored to improve solubility, cell permeability, and target engagement.
-
Neuroscience: The piperidine component suggests potential activity at CNS targets. The molecule could be investigated for its effects on neurotransmitter receptors or transporters.
-
Infectious Diseases: Both piperidine and 2-pyridone derivatives have shown antimicrobial and antiviral properties[6][7]. This conjugate could be explored for novel anti-infective agents.
Caption: Inferred biological potential based on constituent scaffolds.
Conclusion and Future Directions
1-(piperidin-4-ylmethyl)pyridin-2(1H)-one represents a molecule of significant interest at the intersection of established and successful medicinal chemistry strategies. While experimental data on this specific compound remains to be published, this guide provides a solid foundation for its synthesis and exploration. The provided synthetic protocol, based on well-established N-alkylation methodologies, offers a reliable route to access this compound for further investigation.
The true potential of 1-(piperidin-4-ylmethyl)pyridin-2(1H)-one lies in its yet-to-be-discovered biological activity. Based on the rich pharmacology of its piperidine and 2-pyridone components, it is a prime candidate for high-throughput screening in a variety of disease models, particularly in oncology and neuroscience. Further structure-activity relationship (SAR) studies, involving functionalization of both the piperidine and pyridone rings, could lead to the discovery of novel and potent therapeutic agents. This technical guide serves as a starting point for researchers to unlock the potential of this promising chemical entity.
References
- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.
-
ResearchGate. Selected N-substituted 2-pyridones with biological activity. [Link]
-
Pharmaffiliates. (1-Methylpiperidin-4-yl)(pyridin-2-yl)methanone. [Link]
-
PubChem. 1-(Pyridin-4-ylmethyl)piperidin-4-one. [Link]
- Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 867391.
- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.
-
ResearchGate. Pharmacological aspects of 2-pyridones and their analogs. [Link]
-
PubChem. 1-(Piperidin-4-ylmethyl)piperidine. [Link]
- El-Sayed, W. A., et al. (2019). Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and Related Heterocycles. ACS Omega, 5(1), 639-648.
- Baba Ahmed, I., et al. (2020).
- Kafel, R., et al. (2021).
- Cooper, C. B., et al. (2014). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 24(15), 3443-3447.
- de la Torre, A., et al. (2023). Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. Organic Letters, 25(27), 5018-5023.
- Wujec, M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6529.
- Chen, W., et al. (2013). Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. ChemMedChem, 8(7), 1045-1050.
- Comins, D. L., & Goehring, R. R. (1993). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Tetrahedron Letters, 34(46), 7359-7362.
- Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
-
Dove Medical Press. Supplementary Material: Evaluation of the test compounds using Lipinski's rule. [Link]
-
SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. [Link]
- Crider, A. M., et al. (1982). Synthesis of nitrosourea derivatives of pyridine and piperidine as potential anticancer agents. Journal of Medicinal Chemistry, 25(11), 1333-1336.
- Butler, C. D., et al. (2018). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 83(15), 8092-8101.
- Meth-Cohn, O. (1993). THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE VILSMEIER METHOD. HETEROCYCLES, 35(1), 539-557.
- Vanderwal, C. D. (2008). A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts.
-
ResearchGate. Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines. [Link]
- Chalus, M., et al. (2022). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 13(1), 86-95.
-
Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. [Link]
- Li, Y., et al. (2019). Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. Organic Chemistry Frontiers, 6(16), 2865-2887.
- Barange, D. K., et al. (2016). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. Organic Letters, 18(24), 6228-6231.
-
ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]
-
SciLifeLab. Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
